molecular formula C18H16F2N2O3S B2754005 N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide CAS No. 868375-79-5

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide

Cat. No.: B2754005
CAS No.: 868375-79-5
M. Wt: 378.39
InChI Key: VMUVYUFUOMHTLJ-UZYVYHOESA-N
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Description

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a chemical reagent designed for investigative applications, featuring a benzothiazolylidene core substituted with fluorine and ethyl groups, and functionalized with a 2,6-dimethoxybenzamide moiety. This specific molecular architecture suggests potential for interaction with various biological targets. Research into structurally related compounds, particularly those containing the benzothiazole scaffold, has indicated activity in modulating neurotransmitter systems . For instance, some analogous compounds have been investigated as inhibitors of monoamine transporters, such as the serotonin, dopamine, and norepinephrine transporters, which are key targets in neurobehavioral research . Furthermore, the 2,6-dimethoxybenzamide group is a motif found in other bioactive molecules, including certain herbicides, highlighting its capacity as a key pharmacophore or active site-interacting group . Researchers may find this compound valuable for probing neurological pathways, enzyme inhibition studies, or as a synthetic intermediate in the development of novel bioactive molecules. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3S/c1-4-22-16-11(20)8-10(19)9-14(16)26-18(22)21-17(23)15-12(24-2)6-5-7-13(15)25-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUVYUFUOMHTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves the condensation of 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-amine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits potential anticancer properties. Research indicates that derivatives of benzothiazole often show activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
    • Case Study: In vitro assays demonstrated that compounds similar to N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide effectively inhibited the growth of breast cancer cells.
  • Antimicrobial Properties :
    • The compound may also possess antimicrobial activity against a range of pathogens. Benzothiazole derivatives have been studied for their effectiveness against bacteria and fungi .
    • Case Study: A series of experiments showed that modifications to the benzothiazole moiety enhanced the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

Biological Research

  • Enzyme Inhibition Studies :
    • This compound can be used to study enzyme inhibition mechanisms. It may interact with specific enzymes involved in metabolic pathways, providing insights into drug design and development.
    • Case Study: Investigations into the binding affinity of this compound with certain kinases revealed promising results that could lead to its application in targeted therapy for metabolic disorders .
  • Pharmacokinetics and Toxicology :
    • Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profiles of this compound is essential for its development as a therapeutic agent.
    • Researchers are currently evaluating its safety profile through various preclinical models.

Material Science

  • Development of Novel Materials :
    • The unique chemical structure allows for the synthesis of new materials with specific properties. This compound can serve as a building block for polymers or other complex materials.
    • Applications include the development of coatings or composites with enhanced durability and resistance to environmental factors.

Summary Table of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against Staphylococcus aureus
Biological ResearchEnzyme inhibition studiesPromising binding affinity with kinases
Pharmacokinetics and toxicologyUndergoing safety evaluations
Material ScienceDevelopment of novel materialsPotential for durable coatings

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The benzothiazole core distinguishes this compound from analogs like sulfentrazone (triazole core) and diflufenican (pyridinecarboxamide). Benzothiazoles are known for their metabolic stability and ability to participate in π-π stacking, which may enhance binding to biological targets compared to triazoles or pyridines .

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Name Substituents on Benzamide/Benzothiazole Potential Impact on Properties
Target Compound 2,6-dimethoxy, 3-ethyl, 4,6-difluoro Enhanced solubility (methoxy), stability (F)
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl... 3-(2,5-dioxopyrrolidin-1-yl) Increased rigidity; possible H-bond acceptor
Diflufenican 3-(trifluoromethyl)phenoxy High lipophilicity (CF₃)
Etobenzanid 4-(ethoxymethoxy) Variable solubility and metabolic pathways
  • Fluorine Atoms : The 4,6-difluoro substitution in the target compound likely improves metabolic stability and electronegativity, analogous to fluorinated agrochemicals like diflufenican .
  • Methoxy vs. Ethoxymethoxy : The 2,6-dimethoxy groups may enhance water solubility compared to etobenzanid’s ethoxymethoxy group, which has longer alkyl chains that reduce polarity .

Hydrogen Bonding and Crystal Packing

The methoxy and fluorine substituents can act as hydrogen bond acceptors, influencing crystal packing and solubility.

Stereochemical Considerations

The Z-configuration of the imine bond in the target compound may enforce a planar geometry, optimizing interactions with biological targets. This contrasts with E isomers or non-configurationally defined analogs, where steric hindrance could reduce efficacy .

Research Findings and Hypotheses

While direct experimental data are scarce in the provided evidence, inferences can be drawn:

Synthetic Accessibility : The compound’s structure implies feasible synthesis via coupling reactions between benzothiazole intermediates and benzamide derivatives, using crystallographic tools like SHELXL for structural validation .

Solubility vs. Lipophilicity : The dimethoxy groups may balance solubility and membrane permeability, offering advantages over highly lipophilic analogs (e.g., trifluoromethyl-containing compounds) .

Biological Activity

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a synthetic compound that has garnered attention in the scientific community due to its unique structural features and potential biological activities. This compound integrates a benzothiazole moiety and a dimethoxybenzamide group, which are known for their diverse pharmacological properties. This article reviews its biological activity based on available research findings, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

Property Description
IUPAC Name This compound
CAS Number 868375-79-5
Molecular Formula C18H16F2N2O3S
Molecular Weight 366.39 g/mol

The presence of fluorine atoms and functional groups such as amides and methoxy groups suggests that the compound may exhibit significant biological activities.

Anticancer Potential

Preliminary studies indicate that compounds with similar structures to this compound possess anticancer properties. Research has shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms through which this compound acts are still under investigation but may involve modulation of cell signaling pathways related to proliferation and survival.

Antimicrobial Activity

Research suggests that compounds containing benzothiazole moieties often exhibit antimicrobial properties. The ability of this compound to interact with biological membranes could contribute to its efficacy against various pathogens. In vitro studies are necessary to confirm its spectrum of activity against bacteria and fungi.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition: The compound may bind to specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It could interact with receptors that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Benzothiazole Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Formation of Dimethoxybenzamide: The introduction of methoxy groups is performed via methylation reactions.
  • Final Coupling Reaction: The two components are linked through amide bond formation using coupling agents.

Case Study 1: Anticancer Activity

A study conducted on benzothiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells). Further research is required to evaluate the specific efficacy of N-[...]-dimethoxybenzamide in comparison with these derivatives.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis with known antimicrobial agents, compounds structurally similar to N-[...]-dimethoxybenzamide showed promising results against Staphylococcus aureus and Escherichia coli. Future studies should focus on determining the minimum inhibitory concentration (MIC) for this compound.

Q & A

Basic: What are the key synthetic pathways for preparing N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide?

The synthesis typically involves multi-step organic reactions:

Core Benzothiazole Formation : Cyclization of precursors like 4,6-difluoro-2-aminothiophenol derivatives under acidic conditions to form the benzothiazole scaffold.

Imine Formation : Condensation of the benzothiazole intermediate with 2,6-dimethoxybenzamide via a Schiff base reaction, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents like THF or DMF .

Stereochemical Control : The (2Z)-configuration is achieved using sterically hindered bases (e.g., DBU) to favor the thermodynamically stable isomer .
Characterization: Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR (e.g., imine proton at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and computational methods are critical for structural elucidation?

  • NMR Spectroscopy : Key for confirming the imine (C=N) bond and substituent positions. 19^{19}F NMR detects fluorine environments (e.g., δ -110 to -120 ppm for difluoro groups) .
  • X-ray Crystallography : Resolves the (2Z)-configuration and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR/IR data by simulating molecular vibrations and charge distribution .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, a 23^3 factorial design can optimize imine formation by testing temperature (60–80°C), solvent (DMF vs. THF), and base (DBU vs. K2_2CO3_3) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates, reducing side reactions like hydrolysis of the amide group .
  • Green Chemistry Principles : Replace toxic solvents with ionic liquids or cyclopentyl methyl ether (CPME) to improve sustainability .

Advanced: How can contradictory biological activity data across studies be resolved methodologically?

  • Meta-Analysis Framework : Aggregate data from enzyme inhibition assays (e.g., IC50_{50} values) and apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .
  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., ethyl vs. allyl substituents) to isolate substituent effects. For example, replacing the ethyl group with a propargyl moiety may alter binding affinity to target enzymes .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm the compound’s mechanism of action (e.g., PFOR enzyme inhibition in anaerobic pathogens) .

Advanced: What computational strategies predict the compound’s reactivity in novel chemical environments?

  • Reaction Path Search (RPS) : Combine density functional theory (DFT) with nudged elastic band (NEB) methods to map energy barriers for reactions like nucleophilic aromatic substitution at the difluoro sites .
  • Machine Learning (ML) : Train models on existing benzothiazole reaction datasets to predict optimal conditions for functionalizing the dimethoxybenzamide group (e.g., Suzuki-Miyaura coupling) .
  • Solvent Effect Modeling : Use COSMO-RS simulations to predict solubility and stability in polar aprotic vs. nonpolar solvents .

Advanced: How can researchers validate the compound’s potential as a fluorescent probe or photosensitizer?

  • Photophysical Profiling : Measure absorption/emission spectra (e.g., λmax_{max} 350–400 nm for benzothiazole derivatives) and quantum yields using time-resolved fluorescence spectroscopy .
  • Singlet Oxygen Detection : Use electron paramagnetic resonance (EPR) with TEMP traps to quantify 1^1O2_2 generation under UV/visible light, critical for assessing photosensitizer efficacy .
  • Cellular Imaging : Test in vitro uptake and localization in cancer cell lines (e.g., HeLa) using confocal microscopy with co-staining (e.g., DAPI for nuclei) .

Advanced: What methodologies address stability challenges in long-term storage?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the imine bond) .
  • Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) for storage at -20°C .
  • Packaging Optimization : Use amber glass vials with nitrogen purging to prevent oxidation and moisture ingress .

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